molecular formula C9H10FN B1403246 5-Cyclopropyl-2-fluoroaniline CAS No. 1374298-69-7

5-Cyclopropyl-2-fluoroaniline

Cat. No.: B1403246
CAS No.: 1374298-69-7
M. Wt: 151.18 g/mol
InChI Key: VLNOSVALSOOKCK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-fluoroaniline is an organic compound with the molecular formula C9H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclopropyl group and a fluorine atom

Preparation Methods

The synthesis of 5-Cyclopropyl-2-fluoroaniline can be achieved through several routes. One common method involves the reaction of cyclopropylamine with 2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Cyclopropyl-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to cyclopropyl-2-fluoroaniline derivatives with different functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
5-Cyclopropyl-2-fluoroaniline is notably utilized in the synthesis of quinolone derivatives, which exhibit strong antibacterial activity. Specifically, N-cyclopropylanilines have been shown to be effective precursors for the preparation of 4-quinolone-3-carboxylic acids. These compounds are recognized for their efficacy against a range of bacterial infections, making them valuable in pharmaceutical development. The high activity of 1-cyclopropyl compounds enhances their desirability in antibiotic formulations .

Antioxidant Activity
Research has indicated that derivatives of this compound, such as 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, possess potent antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Neuropharmacology

Selective 5-HT2C Agonists
In neuropharmacology, fluorinated cyclopropane derivatives have been synthesized to enhance selectivity for serotonin receptors. Modifications involving this compound have led to the development of agonists with improved potency and selectivity for the 5-HT2C receptor over other subtypes. These findings are significant for designing drugs aimed at treating mood disorders and other neurological conditions .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique structural features allow for the development of polymers with specific thermal and mechanical characteristics, which can be tailored for applications in coatings and adhesives.

Case Studies

Study Focus Findings
Study on Antibacterial Activity Synthesis of quinolone derivativesDemonstrated high antibacterial efficacy against multiple strains
Antioxidant Evaluation Biological activity of thiazole derivativesIdentified significant antioxidant properties related to oxidative stress reduction
Neuropharmacological Research Development of selective agonistsAchieved enhanced selectivity and potency at serotonin receptors

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Cyclopropyl-2-fluoroaniline can be compared with other similar compounds, such as:

    2-Fluoroaniline: Lacks the cyclopropyl group, leading to different chemical and biological properties.

    Cyclopropylamine: Lacks the fluorine atom, resulting in different reactivity and applications.

    Aniline: The parent compound without any substituents, used as a reference for understanding the effects of the cyclopropyl and fluorine substitutions.

Biological Activity

5-Cyclopropyl-2-fluoroaniline is an organic compound that has garnered attention in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its biochemical interactions, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound features a cyclopropyl group and a fluorine atom attached to an aniline ring. This configuration imparts distinctive electronic and steric properties, influencing its reactivity and interactions with biological targets.

Biochemical Interactions

This compound has been observed to interact with various enzymes and proteins, which is crucial for its biological activity. Notable interactions include:

  • Cytochrome P450 Enzymes : The compound can modulate the activity of cytochrome P450 enzymes, impacting drug metabolism and the biotransformation of endogenous compounds.
  • Cell Signaling Pathways : It influences key signaling pathways such as MAPK/ERK, which are vital for cell growth and differentiation. This modulation can affect gene expression related to cell cycle regulation and apoptosis.

The mechanism through which this compound exerts its biological effects primarily involves binding to specific molecular targets. This binding can lead to:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by occupying active sites, thereby preventing substrate access. This inhibition can have downstream effects on metabolic pathways.
  • Alteration of Protein Conformation : By binding to proteins, it may induce conformational changes that alter their functionality, impacting cellular processes.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

  • Antiproliferative Effects : In vitro studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines, with IC50 values indicating potent effects at low concentrations .
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity, suggesting that this compound may also exhibit such properties.
  • Neuroprotective Potential : Preliminary studies indicate that the compound might have applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several fluorinated anilines, including this compound, against human vascular endothelial cells (V-HUVEC). The results showed significant inhibition of cell proliferation with an IC50 value lower than 5 nM under hypoxic conditions .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could act as a selective inhibitor, affecting the metabolism of other drugs in a pharmacokinetic context. This interaction highlights its potential implications in drug-drug interactions in therapeutic settings .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various applications:

  • Pharmaceutical Development : Its ability to inhibit specific enzymes makes it a candidate for developing new drugs targeting metabolic pathways involved in cancer and other diseases.
  • Agrochemical Production : The compound is also being investigated for use in agrochemicals due to its potential efficacy against plant pathogens .

Properties

IUPAC Name

5-cyclopropyl-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNOSVALSOOKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-cyclopropyl-1-fluoro-2-nitrobenzene (0.700 g, 4.26 mmol) in acetic acid (6.0 mL) was added iron powder (1.0 g). The reaction mass was stirred at RT for 2 h. The reaction mass was quenched in water and basified with NaHCO3, extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 0.500 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 0.50-0.52 (m, 2H), 0.83-0.85 (m, 2H), 1.71-1.74 (m, 1H), 4.97 (s, 2H), 6.21 (m, 1H), 6.44 (d, J=9.0 Hz, 1H), 6.77-6.84 (m, 1H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Stir the mixture of 5-bromo-2-fluoroaniline (800 mg, 4.26 mmol), cyclopropylboronic acid (434 mg, 5.05 mmol), tetrakis(triphenylphosphine)palladium(0) (242 mg, 0.21 mmol), cesium carbonate (2.7 g, 8.28 mmol) in dioxane (5 mL) and water (0.3 mL) under N2 atmosphere at 100° C. for 17 hrs. TLC (EtOAc:PE=1:3) shows the reaction is complete. Filter off the solid, concentrate the filtrate. Purify by flash chromatography (silica gel, EtOAc:PE=3:7) to afford the title compound (350 mg, 55%). MS: (M+1): 152.1.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
242 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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